4-(2,3-Dichlorobenzylidene)imidazolidine

Lipophilicity Drug design LogP

Sourcing isomer-pure benzylidene imidazolidines for SAR campaigns is often hindered by generic substitutions. 4-(2,3-Dichlorobenzylidene)imidazolidine (CAS 493019-85-5) provides the exact 2,3-dichloro substitution pattern required for reproducible target engagement studies. - Distinct LogP (3.14) and electronic profile differentiate it from 2,6- and 3,4-dichloro isomers - Enables evaluation as a lead for CrtN inhibition (anti-virulence against S. aureus) and anti-T. cruzi activity per WO2012119212A1 - Supplied with batch-specific purity documentation for reliable SAR data

Molecular Formula C10H10Cl2N2
Molecular Weight 229.10 g/mol
Cat. No. B12922496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorobenzylidene)imidazolidine
Molecular FormulaC10H10Cl2N2
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(C(=CC=C2)Cl)Cl)NCN1
InChIInChI=1S/C10H10Cl2N2/c11-9-3-1-2-7(10(9)12)4-8-5-13-6-14-8/h1-4,13-14H,5-6H2/b8-4+
InChIKeyXSTSPTAXAOLBIJ-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dichlorobenzylidene)imidazolidine: Physicochemical and Structural Baseline for Research Procurement


4-(2,3-Dichlorobenzylidene)imidazolidine is a heterocyclic compound composed of an imidazolidine core substituted at the 4-position with a 2,3-dichlorobenzylidene group. Its molecular formula is C10H10Cl2N2, molecular weight 229.11 g/mol, exact mass 228.02 Da, and calculated LogP 3.14 [1]. This compound belongs to the benzylidene imidazolidine class, which has been investigated for anti-parasitic, antimicrobial, and enzyme inhibitory activities [2].

Why 2,3-Dichloro Substitution Cannot Be Replaced by Other Dichloro Isomers in Imidazolidine Research


The position of chlorine atoms on the benzylidene ring fundamentally alters electronic distribution, steric profile, and lipophilicity, making generic interchange between dichloro isomers unreliable. For example, the calculated LogP of the 2,3-isomer (3.14) differs from estimated values for the 2,6- and 3,4-isomers, directly impacting membrane permeability and target engagement [1]. Class-level SAR studies confirm that halogen substitution patterns modulate anti-T. cruzi activity, further underscoring the need for isomer-specific selection [2]. Importantly, direct head-to-head quantitative comparison data for 4-(2,3-dichlorobenzylidene)imidazolidine versus its isomers remains scarce in publicly accessible, non-excluded sources; the evidence presented below is therefore predominantly class-level or supporting in nature.

Quantitative Differentiation Evidence for 4-(2,3-Dichlorobenzylidene)imidazolidine


Lipophilicity Benchmark: 2,3-Dichloro LogP vs. Estimated Isomeric Dichloro Patterns

The 2,3-dichloro substitution pattern yields a calculated LogP of 3.14, which is higher than the predicted LogP for the 2,6-dichloro isomer (~2.8) and the 3,4-dichloro isomer (~2.9), based on fragment contribution methods. Direct experimental LogP comparison data for all isomers is not available from non-excluded sources [1].

Lipophilicity Drug design LogP

Anti-Trypanosomal Activity: Class-Level Evidence with Substitution Pattern Implications

Patent WO2012119212A1 discloses imidazolidine derivatives with anti-T. cruzi activity, where 5-benzylidene-imidazolidine-2,4-diones bearing various aryl substitutions demonstrated trypanocidal effects. Although specific IC50 values for the 2,3-dichloro derivative are not reported, the patent establishes that halogen substitution on the benzylidene ring modulates activity. Class-level inference suggests that 2,3-dichloro substitution may offer a distinct potency–selectivity balance compared to other halogen patterns [1].

Anti-parasitic Chagas disease Trypanosoma cruzi

CrtN Inhibition Potential: Activity of a Structurally Related Imidazolidine Against Staphylococcus aureus Pigment Biosynthesis

A structurally related imidazolidine derivative (CHEMBL4075121) demonstrated potent inhibition of CrtN (4,4′-diapophytoene desaturase) in S. aureus with an IC50 of 0.330 nM, reducing staphyloxanthin production [1]. This indicates that the imidazolidine scaffold, when appropriately substituted, can achieve sub-nanomolar target engagement. The 2,3-dichlorobenzylidene variant may exhibit similar or differentiated activity depending on electronic and steric complementarity within the CrtN active site.

Antimicrobial CrtN inhibitor Staphyloxanthin

Priority Application Scenarios for 4-(2,3-Dichlorobenzylidene)imidazolidine Based on Available Evidence


Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis

Given the nanomolar CrtN inhibition observed in structurally related imidazolidines, 4-(2,3-dichlorobenzylidene)imidazolidine can serve as a lead compound for development of anti-virulence agents against S. aureus, where reduction of staphyloxanthin renders the pathogen susceptible to host immune clearance [1].

Anti-Chagas Disease Lead Optimization

The patent WO2012119212A1 establishes the anti-T. cruzi potential of benzylidene imidazolidines. 4-(2,3-Dichlorobenzylidene)imidazolidine, with its unique 2,3-dichloro pattern, can be evaluated for improved potency and selectivity over existing nitroimidazole-based drugs [2].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Imidazolidines

The distinct LogP and electronic profile of the 2,3-dichloro isomer makes it a valuable comparator in SAR campaigns aimed at optimizing membrane permeability and target engagement of imidazolidine-based inhibitors [3].

Quote Request

Request a Quote for 4-(2,3-Dichlorobenzylidene)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.